(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide
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Overview
Description
(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring an amino group, an isopropyl group, and a pyridinylmethyl group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxaldehyde, isopropylamine, and 3-methylbutyric acid.
Formation of Intermediate: The first step involves the condensation of 2-pyridinecarboxaldehyde with isopropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the amidation of the amine with 3-methylbutyric acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The pyridinyl ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.
Biological Studies: It can be employed in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridinyl ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-isopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide: The enantiomer of the compound with different stereochemistry.
2-Amino-N-isopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide: The racemic mixture of both enantiomers.
2-Amino-N-isopropyl-3-methyl-N-phenylmethyl-butyramide: A similar compound with a phenyl group instead of a pyridinyl group.
Uniqueness
(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide is unique due to its specific stereochemistry and the presence of the pyridinyl group, which can enhance its binding affinity and selectivity towards certain biological targets compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-propan-2-yl-N-(pyridin-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-7-5-6-8-16-12/h5-8,10-11,13H,9,15H2,1-4H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQCYUDEEXFWBS-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=CC=N1)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC=CC=N1)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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